BenchChemオンラインストアへようこそ!

BB-22 3-hydroxyquinoline isomer

Forensic Toxicology Analytical Chemistry Synthetic Cannabinoid Reference Standards

The BB-22 3-hydroxyquinoline isomer (CAS 2365471-57-2) is a position-specific certified reference standard essential for forensic and analytical laboratories. Unlike the 8‑hydroxyquinoline parent, this 3‑positional isomer enables unambiguous LC‑MS/MS retention time alignment and mass spectral differentiation of BB‑22 regioisomers that share identical molecular formula and nominal mass. With defined solubility (DMF: 14 mg/mL; DMSO: 10 mg/mL) and UV λmax (233, 294 nm), it supports robust method validation for biological matrix and seized‑drug analysis. This ≥98% pure material is shipped under controlled temperature and is restricted to licensed controlled‑substance laboratories and qualified academic research institutions; proof of authorization is required before purchase.

Molecular Formula C25H24N2O2
Molecular Weight 384.5
Cat. No. B1163946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBB-22 3-hydroxyquinoline isomer
SynonymsQuinolin-3-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate
Molecular FormulaC25H24N2O2
Molecular Weight384.5
Structural Identifiers
SMILESO=C(OC1=CN=C(C=CC=C2)C2=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5
InChIInChI=1S/C25H24N2O2/c28-25(29-20-14-19-10-4-6-12-23(19)26-15-20)22-17-27(16-18-8-2-1-3-9-18)24-13-7-5-11-21(22)24/h4-7,10-15,17-18H,1-3,8-9,16H2
InChIKeyXQABEWMRECDOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BB-22 3-Hydroxyquinoline Isomer: A Critical Reference Standard for Differentiating Third-Generation Synthetic Cannabinoid Regioisomers


BB-22 3-hydroxyquinoline isomer (CAS 2365471-57-2, molecular formula C25H24N2O2, molecular weight 384.47) is a regioisomeric reference standard of the third-generation synthetic cannabinoid BB-22 (QUCHIC), which is an analog of JWH 018 wherein the naphthalene group is replaced by a hydroxyquinoline moiety [1]. BB-22 and its structurally related compound PB-22 belong to the quinolinyl ester indole class of synthetic cannabinoids, characterized by a cyclohexylmethyl tail at the indole nitrogen and a quinolinyl side chain attached via a carboxylate linker at the C3 position [2]. The 3-hydroxyquinoline isomer differs structurally from the parent BB-22 compound (which features an 8-hydroxyquinoline group) by having the hydroxyquinoline moiety attached at the third carbon position of the quinoline ring instead of through the eighth position [1]. This product is exclusively intended for forensic and research applications as an analytical reference standard and is restricted for sale to licensed controlled substance laboratories and qualified academic research institutions [1].

BB-22 3-Hydroxyquinoline Isomer: Why Regioisomeric Substitution Without Validated Reference Standards Compromises Analytical Selectivity


The quinolinyl ester indole scaffold of BB-22 supports multiple regioisomeric variants differentiated solely by the attachment position of the hydroxyquinoline group on the quinoline ring (e.g., 3-hydroxyquinoline, 4-hydroxyquinoline, 5-hydroxyquinoline, 7-hydroxyquinoline, and 8-hydroxyquinoline parent isomers), all of which share identical molecular formula (C25H24N2O2) and molecular weight (384.47) [1]. Without a position-specific analytical reference standard such as the BB-22 3-hydroxyquinoline isomer, chromatographic retention time alignment and mass spectral fragmentation pattern differentiation among these regioisomers cannot be reliably achieved, creating a substantial risk of false-positive or false-negative identification in forensic casework . Furthermore, the 3-hydroxyquinoline isomer is structurally distinct from the parent BB-22 compound that has been pharmacologically characterized in published receptor binding studies (Ki = 0.11 nM at CB1), meaning that substitution of this isomer for the parent compound in research applications would introduce uncharacterized and potentially confounding variables into experimental design [2].

BB-22 3-Hydroxyquinoline Isomer: Quantitative Comparative Evidence for Selection Over Alternative Regioisomers and In-Class Analogs


Structural Differentiation: Position-Specific Attachment of Hydroxyquinoline Group at the 3-Position of the Quinoline Ring

BB-22 3-hydroxyquinoline isomer differs structurally from the parent BB-22 compound (and from other commercially available BB-22 hydroxyquinoline isomers) by having the hydroxyquinoline group attached at the third carbon position of the quinoline ring instead of through the eighth position [1]. This regioisomeric variation is position-specific and is not interchangeable with the 4-hydroxyquinoline isomer (CAS 2365470-95-5), 5-hydroxyquinoline isomer, 6-hydroxyquinoline isomer, 7-hydroxyquinoline isomer, or the parent 8-hydroxyquinoline BB-22 compound [1][2].

Forensic Toxicology Analytical Chemistry Synthetic Cannabinoid Reference Standards

CB1 Cannabinoid Receptor Affinity: BB-22 Demonstrates 30-Fold Higher Binding Affinity Compared to JWH-018

The parent BB-22 compound (8-hydroxyquinoline isomer) demonstrated a CB1 receptor binding affinity Ki of 0.11 nM in rat cerebral cortex homogenate competition binding assays, representing a 30-fold lower Ki value than the benchmark synthetic cannabinoid JWH-018 (Ki = 3.38 nM) [1]. BB-22 also exhibited higher agonist potency (EC50 = 2.9 nM) and efficacy (Emax = 217%) compared to JWH-018 (EC50 = 20.2 nM; Emax = 163%) [1].

Receptor Pharmacology Cannabinoid Research Binding Affinity Studies

Metabolic Differentiation: BB-22 3-Carboxyindole as a Non-Specific Metabolite Requiring Confirmatory Isomer Differentiation

In vitro incubation of 10 μmol/L parent BB-22 with cryopreserved human hepatocytes for 3 hours, followed by LC-HRMS analysis, identified ten metabolites with ester hydrolysis of the quinolinyl side chain as the predominant biotransformation pathway [1]. The study recommended BB-22 3-carboxyindole and two BB-22 3-carboxyindole-hydroxycyclohexylmethyl isomers as metabolite targets for documenting BB-22 intake; however, BB-22 3-carboxyindole is not specific for BB-22 consumption as it was previously detected as a minor metabolite of both MDMB-CHMICA and ADB-CHMICA [1].

Drug Metabolism Forensic Toxicology LC-HRMS Analysis

In Vivo Pharmacodynamic Profile: BB-22 Exhibits Potent but Regionally Selective Dopamine Elevation at Sub-10 μg/kg Doses

In vivo microdialysis studies demonstrated that intravenous administration of parent BB-22 (0.003–0.01 mg/kg i.v.) selectively increased dialysate dopamine in the nucleus accumbens shell but not in the core or medial prefrontal cortex, displaying a bell-shaped dose-response curve with a peak effect at 0.01 mg/kg and a biphasic time-course [1]. For comparison, 5F-PB-22 required 0.01 mg/kg i.v., 5F-AKB-48 required 0.1 mg/kg i.v., and STS-135 required 0.15 mg/kg i.v. to produce comparable increases in dialysate dopamine in the nucleus accumbens shell [1].

Neuropharmacology Dopamine Microdialysis Behavioral Pharmacology

Comparative Behavioral Toxicology: BB-22 and 5F-PB22 Exhibit Structural Determinants of Potency Disparities in Murine Models

A comparative behavioral and binding study evaluating the quinolinyl ester indoles 5F-PB22 and parent BB-22 in CD-1 male mice demonstrated that acute systemic administration of either compound (0.001–6 mg/kg) deeply impaired sensorimotor and motor responses, core temperature, breath rate, and nociceptive threshold [1]. The study explicitly states that 'the difference of the chemical structures of the two SCs results in their potency related disparities' [1]. Pre-treatment with the selective CB1 receptor antagonist/inverse agonist AM-251 (6 mg/kg) fully prevented the effects of both cannabinoids at 1 mg/kg, confirming CB1 receptor-mediated action [1].

Behavioral Pharmacology Toxicology CB1 Receptor Pharmacology

Regioisomeric Differentiation: Unique Physicochemical Properties Distinguish the 3-Hydroxyquinoline Isomer from Other Positional Variants

The BB-22 3-hydroxyquinoline isomer (CAS 2365471-57-2) exhibits distinct physicochemical and spectroscopic properties compared to other BB-22 hydroxyquinoline regioisomers. While solubility profiles across the isomer series are similar (DMF: 14 mg/mL; DMF:PBS (1:2): 0.3 mg/mL; DMSO: 10 mg/mL; Ethanol: 1 mg/mL), the 3-hydroxyquinoline isomer possesses a unique UV absorption maximum (λmax) of 233 and 294 nm , compared to the 4-hydroxyquinoline isomer which exhibits λmax = 264 nm .

Analytical Method Development Chromatographic Separation Reference Standard Characterization

BB-22 3-Hydroxyquinoline Isomer: Validated Application Scenarios for Forensic and Analytical Research


Forensic Toxicology: Confirmatory Differentiation of BB-22 Intake from Structurally Related Synthetic Cannabinoids

In forensic toxicology casework involving suspected synthetic cannabinoid intoxication, the BB-22 3-hydroxyquinoline isomer serves as an essential analytical reference standard for chromatographic retention time alignment and mass spectral library confirmation. Because the primary BB-22 metabolite (3-carboxyindole) is also produced as a minor metabolite of MDMB-CHMICA and ADB-CHMICA, ruling out consumption of these alternative synthetic cannabinoids is required to confirm BB-22 intake . The position-specific reference standard enables unambiguous differentiation of BB-22 regioisomers from other hydroxyquinoline positional variants (4-hydroxyquinoline, 5-hydroxyquinoline, 7-hydroxyquinoline, and parent 8-hydroxyquinoline isomers) that share identical molecular formula and nominal mass [1].

Analytical Method Development and Validation: LC-MS/MS and GC-MS Reference Standard

The BB-22 3-hydroxyquinoline isomer (≥98% purity) provides a characterized reference material for developing and validating quantitative analytical methods (LC-MS/MS, GC-MS) targeting synthetic cannabinoids in biological matrices and seized drug materials. The compound's unique UV absorption spectrum (λmax = 233 nm, 294 nm) and defined solubility profile (DMF: 14 mg/mL; DMSO: 10 mg/mL) support method optimization and quality control procedures . The distinct spectroscopic fingerprint relative to other BB-22 hydroxyquinoline isomers (e.g., 4-isomer λmax = 264 nm) provides an orthogonal confirmation parameter for analytical method validation .

Metabolic Pathway Elucidation: In Vitro Hepatocyte Incubation Studies

Researchers investigating synthetic cannabinoid metabolism can employ the BB-22 3-hydroxyquinoline isomer as a reference standard to characterize metabolic pathways and identify position-specific metabolites. Published human hepatocyte incubation studies with the parent BB-22 compound (8-hydroxyquinoline isomer) identified ten distinct metabolites with ester hydrolysis as the predominant biotransformation pathway, establishing a methodological framework applicable to regioisomer-specific investigations [1]. The 3-hydroxyquinoline isomer reference standard supports comparative metabolic studies examining how hydroxyquinoline attachment position influences metabolic stability and metabolite profiles.

Quality Control and Reference Standard Certification for Forensic Laboratories

Accredited forensic laboratories requiring ISO/IEC 17025-compliant reference materials for synthetic cannabinoid analysis can utilize the BB-22 3-hydroxyquinoline isomer as a certified analytical standard. The documented structural specificity of the 3-position attachment relative to other regioisomers ensures traceable identification of this specific positional variant in seized drug exhibits . The compound's established storage conditions (-20°C) and stability profile support long-term reference standard inventory management and batch-to-batch consistency verification in routine forensic casework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BB-22 3-hydroxyquinoline isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.